2-(2,3,5-Trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trifluorophenyl)propanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 2-(2,3,5-Trifluorophenyl)propanoic acid can be achieved through several routes. One common method involves the reaction of 2,3,5-trifluorobenzene with propanoic acid under specific conditions. Another approach includes the use of 2,3,5-trifluoronitrobenzene as a starting material, which undergoes a series of reactions including condensation with diethyl malonate, hydrolysis, acidification, and decarboxylation to yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
2-(2,3,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
2-(2,3,5-Trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2,3,5-Trifluorophenyl)propanoic acid can be compared with other fluorinated phenylpropanoic acids, such as 2-(2,3,4-Trifluorophenyl)propanoic acid and 3-(2,3,5-Trifluorophenyl)propanoic acid . These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical properties and reactivity. The unique arrangement of fluorine atoms in this compound contributes to its distinct behavior and applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C9H7F3O2 |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(2,3,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4(9(13)14)6-2-5(10)3-7(11)8(6)12/h2-4H,1H3,(H,13,14) |
InChI Key |
KVYHMSDUVBNTSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.